Cyclohexanoyl coenzyme A

描述

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h14-17,20-22,26,37-38H,3-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSKGVRHSLILFG-TYHXJLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975010 | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5960-12-3 | |

| Record name | Coenzyme A, S-cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[(4-{[3-({2-[(Cyclohexanecarbonyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANECARBOXYL-COENZYME A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBW774Y7U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexanoyl Coenzyme A: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanoyl Coenzyme A (CHCoA) is a pivotal intermediate in the anaerobic metabolism of alicyclic compounds and serves as a key precursor in the biosynthesis of commercially important pharmaceuticals. This technical guide provides a comprehensive overview of the structure, chemical and physical properties, and biological roles of Cyclohexanoyl-CoA. Detailed experimental methodologies for its synthesis and analysis are presented, alongside visualizations of its metabolic pathways, to support researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

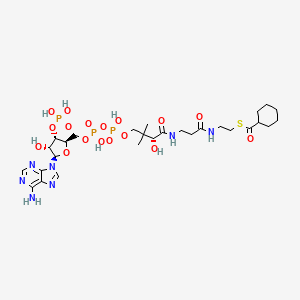

This compound is an acyl-CoA thioester. Its structure is comprised of a cyclohexanecarbonyl group linked via a thioester bond to Coenzyme A. Coenzyme A itself is a complex molecule consisting of β-mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine 3',5'-bisphosphate.

Molecular Formula: C₂₈H₄₆N₇O₁₇P₃S[1]

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexanecarbothioate[2]

CAS Number: 5960-12-3[1]

Synonyms: CHCoA, Cyclohexanecarboxyl-CoA[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 877.7 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [1] |

| UV Maximum Absorbance (λmax) | 260 nm | [1] |

| Storage Stability | Stable for ≥ 4 years at -20°C | [1] |

| Computed XLogP3 | -3.6 | [2] |

| Computed Polar Surface Area | 389 Ų | [2] |

Table 1: Physicochemical Properties of Cyclohexanoyl-CoA

Spectroscopic Data

Mass spectrometry data for Cyclohexanoyl-CoA is available, providing confirmation of its molecular weight.

-

Mass Spectrometry: Precursor [M+H]⁺ m/z: 878.19563[2]

Detailed experimental Nuclear Magnetic Resonance (NMR) data for Cyclohexanoyl-CoA is not extensively published. However, ¹H NMR spectroscopy is a powerful technique for the analysis of Coenzyme A and its derivatives. General features in an aqueous solution would include signals corresponding to the adenine proton, ribose protons, pantothenate protons, cysteamine protons, and the protons of the cyclohexyl ring.

Biological Significance and Metabolic Pathways

Cyclohexanoyl-CoA is a key intermediate in the anaerobic degradation of cyclohexane carboxylic acid, a pathway observed in bacteria such as Rhodopseudomonas palustris[3]. In this pathway, cyclohexane carboxylic acid is activated to Cyclohexanoyl-CoA, which then undergoes further enzymatic transformations.

It also plays a crucial role in the biosynthesis of doramectin, a potent antiparasitic agent. In engineered strains of Streptomyces avermitilis, Cyclohexanoyl-CoA serves as a starter unit for the polyketide synthase that produces the doramectin macrocycle.

Anaerobic Degradation of Cyclohexane Carboxylic Acid

The anaerobic degradation pathway of cyclohexane carboxylic acid is a critical process in the carbon cycle. The initial activation of the inert cyclohexane ring is a key step.

Biosynthesis of Doramectin

The production of the veterinary antiparasitic doramectin relies on the incorporation of a cyclohexylcarbonyl starter unit, which is supplied in the form of Cyclohexanoyl-CoA to the polyketide synthase machinery.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Cyclohexanoyl-CoA are crucial for researchers. The following sections provide generalized methodologies based on common practices for acyl-CoA compounds.

Enzymatic Synthesis of Cyclohexanoyl-CoA

The enzymatic synthesis of Cyclohexanoyl-CoA is generally preferred due to its high specificity and yield. This method typically employs an acyl-CoA synthetase or ligase.

Materials:

-

Cyclohexane carboxylic acid

-

Coenzyme A (free acid)

-

ATP (disodium salt)

-

MgCl₂

-

Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and DTT.

-

Add Coenzyme A and cyclohexane carboxylic acid to the reaction mixture.

-

Initiate the reaction by adding the Acyl-CoA Synthetase.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C).

-

Monitor the progress of the reaction by HPLC or a colorimetric assay for the disappearance of the free thiol group of Coenzyme A (e.g., using Ellman's reagent).

-

Once the reaction is complete, terminate it by adding a denaturing agent such as perchloric acid or by heat inactivation.

-

Purify the Cyclohexanoyl-CoA from the reaction mixture using solid-phase extraction or preparative HPLC.

Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for both the purification and quantitative analysis of Cyclohexanoyl-CoA.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate) is typically used.

-

A common gradient might be 5% to 60% acetonitrile over 30 minutes.

Procedure:

-

Prepare samples by dissolving them in the initial mobile phase buffer.

-

Inject the sample onto the C18 column.

-

Elute the compounds using the specified gradient.

-

Monitor the elution profile at 260 nm, the absorbance maximum for the adenine base of Coenzyme A.

-

Quantify Cyclohexanoyl-CoA by comparing its peak area to that of a known standard.

Applications in Drug Development and Research

The primary application of Cyclohexanoyl-CoA in drug development is as a precursor for the fermentative production of doramectin. Research into the biosynthetic pathway of doramectin and other polyketides may lead to the development of novel therapeutics through precursor-directed biosynthesis and combinatorial biosynthesis. By feeding analogs of cyclohexane carboxylic acid, it may be possible to generate novel avermectins with improved properties.

Furthermore, understanding the enzymatic pathways that utilize Cyclohexanoyl-CoA can provide targets for the development of novel antimicrobial agents, particularly against anaerobic bacteria where these pathways are essential.

Conclusion

This compound is a molecule of significant interest due to its central role in anaerobic metabolism and its utility in the pharmaceutical industry. This guide has provided a detailed overview of its chemical structure, properties, and biological functions. The provided experimental frameworks for its synthesis and analysis are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into this important biomolecule and its potential applications.

References

The Biosynthesis of Cyclohexanoyl Coenzyme A in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl coenzyme A (CHC-CoA) is a key intermediate in the anaerobic metabolism of alicyclic compounds, such as cyclohexane carboxylic acid (CHC), in various bacteria. This pathway is of significant interest to researchers in fields ranging from environmental microbiology and bioremediation to the discovery of novel biocatalysts for industrial applications. The enzymatic conversion of CHC to CHC-CoA and its subsequent metabolism are tightly linked to the broader pathways of aromatic compound degradation, particularly the well-studied benzoyl-CoA pathway. This technical guide provides a comprehensive overview of the biosynthesis of CHC-CoA in anaerobic bacteria, with a focus on the model organism Geobacter metallireducens. It includes detailed information on the enzymes involved, quantitative data, experimental protocols, and visualizations of the metabolic and regulatory pathways.

The Core Biosynthetic Pathway in Geobacter metallireducens

The primary pathway for the formation of cyclohexanoyl-CoA from cyclohexane carboxylic acid in anaerobic bacteria like Geobacter metallireducens involves a three-step enzymatic cascade. This pathway activates CHC and prepares it for entry into the central carbon metabolism, often by merging with the benzoyl-CoA degradation pathway.

The key enzymatic steps are:

-

Activation of Cyclohexane Carboxylic Acid: Cyclohexane carboxylic acid is first activated to its coenzyme A thioester, cyclohexanoyl-CoA. This reaction is catalyzed by a succinyl-CoA:cyclohexane-1-carboxylate CoA transferase.[1][2][3] In this reaction, the CoA moiety is transferred from succinyl-CoA to CHC, yielding CHC-CoA and succinate.[1][2][3]

-

Dehydrogenation to Cyclohex-1-ene-1-carbonyl-CoA: The newly formed cyclohexanoyl-CoA is then oxidized by a dehydrogenase to introduce a double bond into the cyclohexane ring, forming cyclohex-1-ene-1-carbonyl-CoA. This step is catalyzed by cyclohexanoyl-CoA dehydrogenase.[4][5]

-

Further Metabolism: Cyclohex-1-ene-1-carbonyl-CoA is a branch point that can be further metabolized. In Geobacter metallireducens, it is converted to cyclohexa-1,5-diene-1-carbonyl-CoA by cyclohex-1-ene-1-carbonyl-CoA dehydrogenase, which then enters the benzoyl-CoA degradation pathway.[6]

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of cyclohexanoyl-CoA and its immediate downstream processing in anaerobic bacteria.

| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat | Reference(s) |

| Succinyl-CoA:cyclohexane-1-carboxylate CoA transferase | Geobacter metallireducens | Cyclohexane carboxylic acid (with succinyl-CoA) | 56 µM | - | - | [2] |

| Cyclohexane carboxylic acid (with butanoyl-CoA) | 14 µM | - | - | [2] | ||

| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | - | 9.5 µmol min-1 mg-1 | - | [4] |

| Cyclohexa-1,5-diene-1-carboxyl-CoA | - | 2.1 µmol min-1 mg-1 | - | [4] | ||

| Acyl-CoA Dehydrogenase (ThnO) | Naphthalene-degrading sulfate-reducing culture N47 | (1R,2R)-2-carboxycyclohexylacetyl-CoA | 61.5 ± 10.3 μM | 1.2 ± 0.1 μmol min−1 mg−1 | - | [5] |

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols

Assay for Succinyl-CoA:Cyclohexane-1-carboxylate CoA Transferase Activity

This protocol is adapted from the methods used for characterizing CoA transferases in anaerobic bacteria.

Principle: The activity of the CoA transferase is determined by monitoring the formation of cyclohexanoyl-CoA from cyclohexane carboxylic acid and a CoA donor (e.g., succinyl-CoA) using High-Performance Liquid Chromatography (HPLC).

Reagents:

-

100 mM Tris-HCl buffer, pH 7.8

-

10 mM MgCl2

-

50 mM Cyclohexane carboxylic acid (CoA acceptor) stock solution

-

10 mM Succinyl-CoA (or other CoA donor) stock solution

-

Purified Succinyl-CoA:cyclohexane-1-carboxylate CoA transferase

-

1 M HCl (for stopping the reaction)

-

Acetonitrile (HPLC grade)

-

50 mM Potassium phosphate buffer, pH 6.8 (HPLC mobile phase)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

50 µL of 100 mM Tris-HCl, pH 7.8

-

5 µL of 10 mM MgCl2

-

10 µL of 10 mM Succinyl-CoA

-

X µL of purified enzyme (e.g., 1-5 µg)

-

ddH2O to a final volume of 90 µL.

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of 50 mM cyclohexane carboxylic acid.

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 20 µL aliquot of the reaction mixture and immediately add it to a tube containing 20 µL of 1 M HCl to stop the reaction.

-

Centrifuge the stopped reaction samples at >10,000 x g for 5 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in 50 mM potassium phosphate buffer, pH 6.8. For example, a 12-minute gradient from 5% to 20% acetonitrile.[4]

-

Flow Rate: 1 mL/min

-

Detection: UV detector at 260 nm.

-

Quantification: The amount of cyclohexanoyl-CoA formed is quantified by comparing the peak area to a standard curve of authentic cyclohexanoyl-CoA.

Assay for Cyclohexanoyl-CoA Dehydrogenase Activity

This protocol is based on the characterization of acyl-CoA dehydrogenases and allows for the determination of enzyme activity by monitoring the reduction of an artificial electron acceptor or by analyzing the product formation via HPLC.

Principle: The oxidation of cyclohexanoyl-CoA to cyclohex-1-ene-1-carbonyl-CoA is coupled to the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which can be monitored spectrophotometrically, or the product can be directly quantified by HPLC.[4]

Reagents:

-

100 mM Tris-HCl buffer, pH 7.8

-

10 mM Cyclohexanoyl-CoA stock solution

-

10 mM Ferricenium hexafluorophosphate stock solution in acetonitrile

-

Purified Cyclohexanoyl-CoA dehydrogenase

-

Acetonitrile (HPLC grade)

-

50 mM Potassium phosphate buffer, pH 6.8 (HPLC mobile phase)

Spectrophotometric Assay Procedure:

-

Set up a quartz cuvette with a 1 mL reaction mixture containing:

-

100 mM Tris-HCl, pH 7.8

-

0.2 mM Cyclohexanoyl-CoA

-

0.5 mM Ferricenium hexafluorophosphate

-

-

Start the reaction by adding a small amount of purified cyclohexanoyl-CoA dehydrogenase.

-

Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

-

Calculate the enzyme activity based on the molar extinction coefficient of ferricenium.

HPLC-Based Assay Procedure:

-

Prepare a reaction mixture as described for the spectrophotometric assay.

-

At various time points, take aliquots and stop the reaction with 1 M HCl.

-

Analyze the samples by HPLC as described in the CoA transferase assay protocol.

-

Identify and quantify the cyclohex-1-ene-1-carbonyl-CoA peak by comparison with a standard. The typical elution time for cyclohexanoyl-CoA is around 17.2 minutes, and for cyclohex-1-ene-1-carbonyl-CoA is around 16.1 minutes under the specified HPLC conditions.[4]

Purification of Recombinant His-tagged Cyclohexanoyl-CoA Dehydrogenase

This protocol outlines a general procedure for the purification of a recombinantly expressed His-tagged cyclohexanoyl-CoA dehydrogenase from E. coli.

Principle: The protein is overexpressed in E. coli and then purified from the cell lysate using immobilized metal affinity chromatography (IMAC) that specifically binds the polyhistidine tag.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the His-tagged dehydrogenase.

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA agarose resin.

-

Chromatography column.

Procedure:

-

Expression:

-

Inoculate a starter culture of the E. coli expression strain and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 5 mL per gram of wet cell paste).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Purification:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein.

-

-

Buffer Exchange/Desalting (Optional):

-

If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., Tris-HCl or HEPES buffer with glycerol) using dialysis or a desalting column.

-

-

Storage:

-

Store the purified enzyme at -80°C.

-

Visualization of Pathways and Regulation

Biosynthesis Pathway of Cyclohexanoyl-CoA

The following diagram illustrates the initial steps in the anaerobic degradation of cyclohexane carboxylic acid in Geobacter metallireducens, leading to the formation of cyclohexanoyl-CoA and its subsequent conversion.

Caption: Biosynthesis pathway of Cyclohexanoyl-CoA from Cyclohexane carboxylic acid in G. metallireducens.

Regulatory Network of the Related Benzoyl-CoA Pathway

The degradation of aromatic compounds, which is linked to the cyclohexanoyl-CoA pathway, is tightly regulated in bacteria. In Geobacter metallireducens, the expression of genes involved in benzoate degradation (bam genes) is controlled by a two-component system, BamVW, and a σ54-dependent promoter.[1][4][7] This serves as a model for understanding the regulation of the CHC degradation pathway, as the expression of the CHC pathway genes is also induced by the presence of CHC.[8]

Caption: Regulation of the bamY gene in Geobacter metallireducens by the BamVW two-component system.

Conclusion

The biosynthesis of cyclohexanoyl-CoA in anaerobic bacteria is a critical entry point for alicyclic compounds into cellular metabolism. The pathway, particularly as characterized in Geobacter metallireducens, provides a clear example of how bacteria have evolved to utilize a diverse range of carbon sources. The enzymes of this pathway, with their specific catalytic activities, represent potential tools for biocatalytic applications. A thorough understanding of their quantitative properties, the experimental methods to study them, and the regulatory networks that control their expression is essential for researchers aiming to harness their potential in drug development, bioremediation, and industrial biotechnology. Further research is needed to fully elucidate the kinetic parameters of all enzymes in the pathway and to detail the specific regulatory mechanisms governing the CHC degradation gene cluster.

References

- 1. EC 2.3.1.315 [iubmb.qmul.ac.uk]

- 2. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic and microarray analysis of aromatics degradation in Geobacter metallireducens and comparison to a Geobacter isolate from a contaminated field site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The genome sequence of Geobacter metallireducens: features of metabolism, physiology and regulation common and dissimilar to Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recombinant human liver medium-chain acyl-CoA dehydrogenase: purification, characterization, and the mechanism of interactions with functionally diverse C8-CoA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cyclohexanoyl Coenzyme A in Anaerobic Benzoate Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoate serving as a central intermediate. While the direct pathway of benzoate catabolism is well-documented, the involvement of alicyclic compounds, specifically cyclohexanoyl coenzyme A (cyclohexanoyl-CoA), represents a significant and interconnected metabolic route. This technical guide provides an in-depth exploration of the role of cyclohexanoyl-CoA in the broader context of anaerobic benzoate degradation. It details the enzymatic pathways, presents quantitative data on key enzymes, outlines comprehensive experimental protocols for their study, and visualizes the metabolic and experimental workflows. Understanding these pathways is crucial for applications in bioremediation, industrial microbiology, and the development of novel antimicrobial agents targeting these unique metabolic hubs.

Introduction: The Convergence of Aromatic and Alicyclic Metabolism

Under anoxic conditions, microorganisms employ a reductive strategy to overcome the chemical stability of the benzene ring. Benzoate is typically activated to benzoyl-CoA, which then undergoes dearomatization. However, a parallel and intersecting pathway exists for the degradation of cyclohexane carboxylic acid (CHC), a naturally occurring alicyclic compound. The activated form of CHC, cyclohexanoyl-CoA, is a key intermediate in this pathway, which ultimately merges with the central anaerobic benzoate degradation route. [ 1 ] This convergence highlights the metabolic versatility of anaerobic bacteria and presents a more complex and interconnected picture of aromatic compound catabolism than previously understood.

Two primary models for this convergence have been elucidated, primarily in the phototrophic bacterium Rhodopseudomonas palustris and the iron-reducing bacterium Geobacter metallireducens. [ 1, 9 ]

Metabolic Pathways Involving Cyclohexanoyl-CoA

The formation and subsequent metabolism of cyclohexanoyl-CoA are central to the anaerobic degradation of CHC. This pathway is distinct from, but links to, the canonical benzoate degradation pathway.

Activation of Cyclohexane Carboxylic Acid

The initial step is the activation of CHC to its coenzyme A thioester, cyclohexanoyl-CoA. This is primarily achieved by a succinyl-CoA:CHC CoA transferase. [ 1 ]

-

Reaction: Cyclohexane carboxylate + Succinyl-CoA ⇌ Cyclohexanoyl-CoA + Succinate

Dehydrogenation of Cyclohexanoyl-CoA and Convergence with the Benzoate Pathway

Cyclohexanoyl-CoA is then dehydrogenated, marking the point of entry into pathways that also metabolize benzoate-derived intermediates. The nature of this dehydrogenation and the point of convergence differ between bacterial species.

In Geobacter metallireducens, a novel CHC degradation pathway has been identified where cyclohexanoyl-CoA is first dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) by cyclohexanoyl-CoA dehydrogenase. Subsequently, a second unusual 1,4-dehydrogenation of CHeneCoA yields cyclohex-1,5-diene-1-carboxyl-CoA, which is a key intermediate in the anaerobic degradation of benzoyl-CoA in many anaerobes. [ 1 ]

Enzymes involved in Cyclohexanoyl coenzyme A metabolism

An In-depth Technical Guide to the Core Enzymes of Cyclohexanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl coenzyme A (Cyclohexanoyl-CoA) is a pivotal intermediate in the anaerobic metabolism of alicyclic and aromatic compounds. Its degradation is a key process in the global carbon cycle, particularly in anoxic environments where microorganisms utilize these resilient structures as a source of carbon and energy. The enzymes that catalyze the transformation of cyclohexanoyl-CoA are part of a sophisticated metabolic network that converges on the well-studied benzoyl-CoA degradation pathway.[1][2] Understanding the function, kinetics, and regulation of these enzymes is critical for applications in bioremediation, industrial biocatalysis, and potentially for the development of novel antimicrobial agents targeting these unique anaerobic pathways.

This technical guide provides a detailed overview of the core enzymes involved in the anaerobic metabolism of cyclohexanoyl-CoA, presenting quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visual diagrams of the metabolic and experimental workflows.

The Anaerobic Cyclohexanoyl-CoA Degradation Pathway

The anaerobic degradation of cyclohexane carboxylic acid (CHC) initiates with its activation to cyclohexanoyl-CoA. Following activation, the pathway proceeds through a series of dehydrogenation, hydration, and oxidation steps before the alicyclic ring is cleaved. This pathway is intrinsically linked to the central anaerobic benzoyl-CoA degradation pathway, with intermediates feeding into this common metabolic route.[1][3]

A newly identified pathway, present in various anaerobes like Geobacter metallireducens, involves the initial dehydrogenation of cyclohexanoyl-CoA to cyclohex-1-ene-1-carbonyl-CoA, followed by a second dehydrogenation to cyclohexa-1,5-diene-1-carbonyl-CoA.[1][4] This dienoyl-CoA intermediate is a key entry point into the subsequent steps of the benzoyl-CoA pathway.[3][4]

Core Enzymes and Their Properties

This section details the key enzymes responsible for the transformation of cyclohexanoyl-CoA and its immediate derivatives.

Cyclohexanoyl-CoA Dehydrogenase (CHCoA Dehydrogenase)

-

EC Number: 1.3.8.11[5]

-

Reaction: Catalyzes the initial FAD-dependent 1,2-dehydrogenation of cyclohexanoyl-CoA to form cyclohex-1-ene-1-carbonyl-CoA.[1][5] This is a critical step that introduces the first double bond into the alicyclic ring.

-

Organisms: Found in strictly anaerobic bacteria such as Syntrophus aciditrophicus and Geobacter metallireducens.[5][6]

Quantitative Data

| Organism | Substrate | Apparent Kₘ | Specific Activity / Vₘₐₓ | Notes |

|---|---|---|---|---|

| Syntrophus aciditrophicus | Cyclohexanoyl-CoA | < 10 µM | 15 µmol min⁻¹ mg⁻¹ | Activity measured in the oxidative direction.[6] |

| Syntrophus aciditrophicus | Cyclohex-1-ene-1-carbonyl-CoA | Kᵢ = 15 ± 2 µM | - | Product inhibition was observed.[6] |

Experimental Protocol: Spectrophotometric Assay for CHCoA Dehydrogenase

This protocol describes a continuous spectrophotometric assay to measure the oxidative activity of CHCoA Dehydrogenase using an artificial electron acceptor.

-

Principle: The assay monitors the reduction of the artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of cyclohexanoyl-CoA. The reduction of ferricenium is followed by a decrease in absorbance at a specific wavelength (e.g., 300 nm).[6][7]

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: 10 mM Cyclohexanoyl-CoA in water.

-

Electron Acceptor: 10 mM Ferricenium hexafluorophosphate in water.

-

Purified enzyme solution.

-

-

Procedure:

-

Set up a 1 mL reaction in a quartz cuvette containing 950 µL of Assay Buffer.

-

Add 20 µL of the Ferricenium hexafluorophosphate solution (final concentration 0.2 mM).

-

Add 20 µL of the Cyclohexanoyl-CoA solution (final concentration 0.2 mM).

-

Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

-

Initiate the reaction by adding 10 µL of the purified enzyme solution.

-

Immediately monitor the decrease in absorbance at 300 nm for 3-5 minutes.

-

-

Calculation: The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the electron acceptor. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute under the specified conditions.

Cyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (CHeneCoA Dehydrogenase)

-

EC Number: 1.3.8.10[8]

-

Reaction: Catalyzes the unusual 1,4-dehydrogenation of cyclohex-1-ene-1-carbonyl-CoA to form cyclohexa-1,5-diene-1-carbonyl-CoA.[1][8] This FAD-containing enzyme is a key component of the newly identified CHC degradation pathway.[1]

-

Organisms: Characterized in Syntrophus aciditrophicus and Geobacter metallireducens.[6][8]

Quantitative Data

| Organism | Substrate | Apparent Kₘ | Specific Activity / Vₘₐₓ | Notes |

|---|---|---|---|---|

| Syntrophus aciditrophicus | Cyclohex-1-ene-1-carbonyl-CoA | < 5 µM | 9.5 µmol min⁻¹ mg⁻¹ | Catalyzes oxidation to Ch1,5CoA.[6] |

| Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 19 ± 7 µM | 2.1 µmol min⁻¹ mg⁻¹ | The enzyme can further oxidize this product to benzoyl-CoA.[6] |

Experimental Protocol: HPLC-Based Assay for CHeneCoA Dehydrogenase

This protocol uses High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and products of the enzyme reaction.

-

Principle: The reaction is run for a specific time, then stopped, and the mixture is analyzed by reverse-phase HPLC to measure the consumption of cyclohex-1-ene-1-carbonyl-CoA and the formation of cyclohexa-1,5-diene-1-carbonyl-CoA and benzoyl-CoA.[6]

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: 10 mM Cyclohex-1-ene-1-carbonyl-CoA in water.

-

Electron Acceptor: 10 mM Ferricenium hexafluorophosphate.

-

Stopping Solution: 1 M HCl.

-

Purified enzyme solution.

-

-

Procedure:

-

Set up a 200 µL reaction in a microcentrifuge tube containing Assay Buffer, 0.2 mM substrate, and 0.2 mM electron acceptor.

-

Pre-incubate at the desired temperature.

-

Initiate the reaction by adding the purified enzyme.

-

At various time points (e.g., 0, 1, 5 minutes), withdraw an aliquot and stop the reaction by adding it to the Stopping Solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Detection: UV detector at 260 nm.

-

-

Analysis: Quantify the peak areas corresponding to the substrate and products by comparing them to standard curves of known concentrations.[6]

Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase

-

EC Number: 4.2.1.100[9]

-

Reaction: Catalyzes the reversible hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[10] This step prepares the ring for subsequent oxidation.

-

Organisms: Found in both facultative anaerobes like Thauera aromatica and strict anaerobes like Geobacter metallireducens and Syntrophus aciditrophicus.[10][11]

Quantitative Data

| Organism | Substrate | Apparent Kₘ | Vₘₐₓ | Notes |

|---|---|---|---|---|

| Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 µM | 350 µmol min⁻¹ mg⁻¹ | Highly specific for the dienoyl-CoA substrate.[11] |

| Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 µM | 550 µmol min⁻¹ mg⁻¹ | The reaction reaches a 1:1 equilibrium between substrate and product.[11] |

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

-

EC Number: 1.1.1.368[5]

-

Reaction: An NAD⁺-specific dehydrogenase that oxidizes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to 6-oxocyclohex-1-ene-1-carbonyl-CoA.[12]

-

Organisms: A key enzyme in the benzoyl-CoA pathway, studied in Thauera aromatica.[12]

Quantitative Data Quantitative data for this specific enzyme was not found in the initial set of high-relevance search results but is expected to be present in the full-text articles referenced.[12]

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Ring-Cleaving Enzyme)

-

Reaction: This hydrolase catalyzes both the addition of a water molecule to the double bond of 6-oxocyclohex-1-ene-1-carbonyl-CoA and the subsequent hydrolytic cleavage of the C-C bond in the alicyclic ring, yielding the aliphatic product 3-hydroxypimelyl-CoA.[12]

-

Organisms: Found in both facultative and obligately anaerobic bacteria that degrade aromatic compounds, including Thauera aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus.[12]

Quantitative Data Specific kinetic parameters for this enzyme were not detailed in the provided search abstracts but are available in specialized literature.[12]

Experimental and Logical Workflows

The discovery and characterization of enzymes in novel metabolic pathways follow a structured workflow, from initial genetic identification to detailed biochemical analysis.

Conclusion

The enzymes of the cyclohexanoyl-CoA metabolic pathway represent a fascinating example of microbial adaptation to degrade resilient chemical structures. The core enzymes—dehydrogenases, hydratases, and hydrolases—work in concert to efficiently break down the alicyclic ring, channeling the resulting intermediates into central metabolism. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in biochemistry, microbiology, and biotechnology. A deeper understanding of these enzymatic processes will continue to fuel innovations in bioremediation strategies and the development of novel biocatalysts for green chemistry applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ftb.com.hr [ftb.com.hr]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. uniprot.org [uniprot.org]

- 6. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 10. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of the Cyclohexane Carboxylic Acid Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane carboxylic acid (CHC) is a saturated cyclic carboxylic acid that serves as a structural motif in various natural products and synthetic compounds, including pharmaceuticals. Understanding the microbial degradation pathways of CHC is of significant interest for bioremediation, biocatalysis, and drug metabolism studies. Microorganisms have evolved diverse strategies to utilize CHC as a sole carbon and energy source under both aerobic and anaerobic conditions. This technical guide provides an in-depth overview of the core discoveries in CHC degradation, focusing on the distinct pathways in key bacterial species, the enzymes involved, their genetic regulation, and the experimental methodologies used to elucidate these pathways.

Aerobic Degradation of Cyclohexane Carboxylic Acid

The aerobic degradation of CHC typically proceeds through an initial hydroxylation and subsequent aromatization of the cyclohexane ring, leading to central aromatic metabolic intermediates. A well-studied example is the pathway found in Alcaligenes species.

The Alcaligenes Pathway: A Journey to Aromaticity

In Alcaligenes strain W1, the degradation of CHC is initiated by a mixed-function oxygenase, a cyclohexane carboxylate hydroxylase.[1][2] This enzyme hydroxylates the C4 position of the cyclohexane ring to form trans-4-hydroxycyclohexane carboxylate.[1][2] This intermediate is then oxidized to 4-ketocyclohexane carboxylate, which is subsequently aromatized to p-hydroxybenzoate.[1][2] The p-hydroxybenzoate is then funneled into the well-established pathways for aromatic compound degradation.[1][2]

The initial and key enzyme, cyclohexane carboxylate hydroxylase, has proven to be a fragile protein, making its purification and detailed kinetic characterization challenging.[1][2]

References

The Central Role of Cyclohexanoyl Coenzyme A in the Metabolic Versatility of Syntrophus aciditrophicus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Syntrophus aciditrophicus is a metabolically remarkable deltaproteobacterium known for its ability to thrive in anaerobic environments by syntrophically degrading fatty acids and aromatic compounds, including benzoate.[1][2] A key metabolic hub in this organism's intricate biochemical network is the metabolism surrounding cyclohexanoyl coenzyme A (cyclohexanoyl-CoA). This guide provides a detailed examination of the role of cyclohexanoyl-CoA in S. aciditrophicus, summarizing key quantitative data, outlining experimental protocols, and visualizing the central metabolic pathways. The organism's capacity to both synthesize and degrade cyclohexane carboxylate, the precursor to cyclohexanoyl-CoA, underscores its metabolic flexibility, often in a syntrophic partnership with hydrogen-consuming microorganisms.[3][4]

Core Metabolic Pathways Involving Cyclohexanoyl-CoA

The metabolism of cyclohexanoyl-CoA in Syntrophus aciditrophicus is intrinsically linked to the degradation of benzoate and the fermentation of crotonate.[5][6] A central and recurring intermediate in these pathways is cyclohexa-1,5-diene-1-carboxyl-CoA.[4][7] The pathways are notably reversible, allowing the bacterium to adapt to different substrate availabilities and the presence or absence of a syntrophic partner.[4]

When grown in pure culture on benzoate, S. aciditrophicus performs a dismutation reaction, where some benzoate molecules are oxidized to acetate and CO2, while others are reduced to cyclohexane carboxylate, which is formed from cyclohexanoyl-CoA.[8] In coculture with a hydrogen-utilizing partner like Methanospirillum hungatei, benzoate is completely oxidized to acetate, with the partner consuming the reducing equivalents (H2 or formate).[9]

Conversely, during the fermentation of crotonate in pure culture, S. aciditrophicus produces acetate and cyclohexane carboxylate.[6] This process involves the reversal of the benzoyl-CoA degradation pathway to form cyclohexa-1,5-diene-1-carboxyl-CoA, which is then further reduced to cyclohexanoyl-CoA and subsequently to cyclohexane carboxylate.[5][7]

Quantitative Data on Key Enzymes

The enzymatic machinery responsible for the interconversion of cyclohexanoyl-CoA and related intermediates has been a subject of detailed biochemical characterization. The following tables summarize the key quantitative data for the enzymes central to cyclohexanoyl-CoA metabolism in S. aciditrophicus.

| Enzyme | Gene Locus (SYN_RS) | Substrate | Vmax (U·mg⁻¹) | Km (µM) | Source(s) |

| Cyclohexane-1-carboxylate:CoA ligase | 03335 | Cyclohexane-1-carboxylate | 15 ± 0.5 | 40 ± 7 | [4] |

| Cyclohex-1-ene-1-carboxylate | 0.6 ± 0.002 | 6 ± 2 | [4] | ||

| Benzoate:CoA ligase 1 (Bcl1) | Not specified | Benzoate | 43 | 160 | [4] |

| Crotonate | 23 | 4200 | [4] | ||

| Benzoate:CoA ligase 2 (Bcl2) | Not specified | Benzoate | 77 | 110 | [4] |

| Crotonate | 2.3 | 2300 | [4] | ||

| Cyclohexane-1-carboxylate | High activity | 8000 | [4] |

Table 1: Kinetic Properties of Ligases Involved in Substrate Activation.

| Enzyme | Gene Locus (SYN_RS) | Native Molecular Mass (kDa) | Subunit Composition | Cofactor | Source(s) |

| Cyclohexanecarboxyl-CoA dehydrogenase | 02586 | ~155 | Homotetramer (42 kDa) | FAD | [3] |

| Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase | 01080 | 150 | Single (40-45 kDa) | FAD | [5] |

| Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase | 02587 | 150 | Tetramer (38 kDa) | FAD | [3] |

Table 2: Molecular Properties of Key Dehydrogenases.

Signaling Pathways and Metabolic Logic

The metabolic pathways involving cyclohexanoyl-CoA in S. aciditrophicus are tightly regulated and logically structured to maintain redox balance and energy conservation, especially under the thermodynamically challenging conditions of syntrophy. The reversibility of the core enzyme set allows the organism to switch between degradation and synthesis of cyclic compounds based on the available substrates and the presence of a syntrophic partner.

Figure 1: Metabolic pathways involving cyclohexanoyl-CoA in S. aciditrophicus.

Experimental Protocols

Cultivation of Syntrophus aciditrophicus

S. aciditrophicus strain SB (DSM 26646) can be cultivated anaerobically in either pure culture or coculture with a hydrogen-consuming partner such as Methanospirillum hungatei JF1 (ATCC 27890).[4]

Pure Culture:

-

Medium: A basal medium without rumen fluid is used, supplemented with 20 mM crotonate as the carbon and energy source.[4] The medium should contain a modified Wolin's metal solution including Na2MoO4 • 2H2O (0.01g/L), Na2SeO4 (0.01g/L), and Na2WO4 • 2H2O (0.01g/L).[4]

-

Incubation: Cultures are incubated under strictly anaerobic conditions at 37°C.[10]

Coculture:

-

Medium: The same basal medium is used, with substrates such as 10 mM benzoate or 10 mM cyclohexane-1-carboxylate.[4] For larger volumes, Tanner's mineral medium can be used to prevent precipitation.[11]

-

Inoculation: An established culture of M. hungatei is inoculated along with S. aciditrophicus.

-

Incubation: Cocultures are incubated under an 80:20 N2:CO2 gas phase at 37°C.[10]

Enzyme Assays

Dehydrogenase Activity:

-

Principle: The activity of cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase can be measured in the oxidative direction by monitoring the reduction of an artificial electron acceptor.[5]

-

Reaction Mixture: A typical assay mixture contains buffer (e.g., 50 mM potassium phosphate, pH 8.0), the acyl-CoA substrate, and ferricenium hexafluorophosphate as the electron acceptor.[12]

-

Detection: The reduction of ferricenium hexafluorophosphate can be followed spectrophotometrically. The consumption of substrate and formation of product can be confirmed by HPLC analysis.[5]

-

Reductive Assay: To measure the activity in the physiologically relevant reductive direction, Ti(III) citrate can be used as an artificial electron donor with methyl viologen as a mediator.[5]

Ligase Activity:

-

Principle: Acyl-CoA ligase activity is determined by a coupled spectrophotometric assay that measures the formation of AMP.[4]

-

Reaction Mixture: The reaction mixture contains the carboxylic acid substrate, CoA, ATP, and the coupling enzymes myokinase, pyruvate kinase, and lactate dehydrogenase, along with phosphoenolpyruvate and NADH.[4]

-

Detection: The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[4]

Proteomic and Metabolomic Analyses

Quantitative Proteomics:

-

Sample Preparation: Cell pellets are lysed, and proteins are digested using methods like filter-aided sample preparation (FASP).[11]

-

Analysis: Tryptic peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Label-free quantification methods can be used to determine the relative abundance of proteins under different growth conditions.[13]

Metabolite Analysis (GC-MS):

-

Extraction: Metabolites from culture supernatants or cell extracts are extracted and derivatized, for example, by trimethylsilylation, to make them volatile for gas chromatography.[14]

-

Analysis: Derivatized metabolites are separated by gas chromatography and identified and quantified by mass spectrometry based on their retention times and mass fragmentation patterns compared to authentic standards.[14]

Figure 2: General experimental workflow for studying cyclohexanoyl-CoA metabolism.

Conclusion

Cyclohexanoyl-CoA stands as a critical node in the metabolic network of Syntrophus aciditrophicus, enabling its versatile lifestyle of both degrading and synthesizing aromatic and alicyclic compounds. The reversible nature of the enzymatic pathways involved highlights the organism's remarkable adaptation to its environment, particularly the syntrophic relationships it forms. The quantitative data on enzyme kinetics and protein abundance, coupled with detailed experimental protocols, provide a solid foundation for further research into the intricate regulatory mechanisms governing this central metabolic hub. A deeper understanding of these processes is not only fundamental to microbial ecology but also holds potential for applications in bioremediation and bioenergy production. Future investigations into the regulation of gene expression and enzyme activity in response to different substrates and the presence of syntrophic partners will further illuminate the fascinating biology of S. aciditrophicus.

References

- 1. Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntrophus aciditrophicus uses the same enzymes in a reversible manner to degrade and synthesize aromatic and alicyclic acids | Semantic Scholar [semanticscholar.org]

- 3. karger.com [karger.com]

- 4. Syntrophus aciditrophicus uses the same enzymes in a reversible manner to degrade and synthesize aromatic and alicyclic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Fermentative Cyclohexane Carboxylate Formation in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Syntrophus aciditrophicus sp. nov., a new anaerobic bacterium that degrades fatty acids and benzoate in syntrophic association with hydrogen-using microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 11. The Acyl-Proteome of Syntrophus aciditrophicus Reveals Metabolic Relationships in Benzoate Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A CoA‐Transferase and Acyl‐CoA Dehydrogenase Convert 2‐(Carboxymethyl)cyclohexane‐1‐Carboxyl‐CoA During Anaerobic Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry-based proteomics turns quantitative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

Cyclohexanoyl coenzyme A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl coenzyme A (CHCoA) is a key intermediate in the anaerobic metabolism of alicyclic compounds, particularly cyclohexane carboxylic acid (CHC). Its study is crucial for understanding microbial degradation pathways of environmental pollutants and for the engineered biosynthesis of novel pharmaceuticals. This technical guide provides an in-depth overview of the core physicochemical properties, metabolic context, and relevant experimental methodologies for the study of this compound.

Core Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5960-12-3 | [1][2][3] |

| Molecular Formula | C28H46N7O17P3S | [1][2][3] |

| Molecular Weight | 877.7 g/mol | [1][2] |

Metabolic Pathway: Anaerobic Degradation of Cyclohexane Carboxylic Acid

This compound is a central molecule in the anaerobic degradation of cyclohexane carboxylic acid, a pathway extensively studied in the Fe(III)-reducing bacterium Geobacter metallireducens and the phototrophic bacterium Rhodopseudomonas palustris.[1][2] This metabolic route links the degradation of alicyclic compounds to the catabolism of aromatic compounds.[1]

The pathway is initiated by the activation of cyclohexane carboxylic acid to its coenzyme A thioester, cyclohexanoyl-CoA. This is followed by a series of enzymatic reactions that ultimately lead to intermediates that can enter central metabolic pathways.[1] The key enzymatic steps involving cyclohexanoyl-CoA are outlined in the table below.

| Step | Enzyme | Substrate | Product | Organism Example |

| 1. Activation | Succinyl-CoA:CHC CoA transferase | Cyclohexane carboxylic acid | Cyclohexanoyl-CoA | Geobacter metallireducens |

| 2. Dehydrogenation | Cyclohexanoyl-CoA dehydrogenase | Cyclohexanoyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA | Geobacter metallireducens |

| 3. Dehydrogenation | Cyclohex-1,5-diene-1-carboxyl-CoA dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | Cyclohex-1,5-diene-1-carboxyl-CoA | Geobacter metallireducens |

Data sourced from Kung JW, et al. (2014).[1]

In the related pathway in Rhodopseudomonas palustris, the degradation of cyclohexanecarboxylate involves 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, which has an apparent Km of 10 µM for 2-hydroxycyclohexanecarboxyl-CoA and 200 µM for NAD+.[4][5]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments related to the study of this compound and associated enzymes. These protocols are based on established methods for similar acyl-CoA compounds and can be adapted for specific research needs.

Acyl-CoA Ligase Activity Assay

This assay is used to determine the activity of enzymes that ligate coenzyme A to a carboxylic acid, such as succinyl-CoA:CHC CoA transferase.

Principle: The formation of the acyl-CoA product is monitored over time. This can be achieved through various detection methods, including HPLC or coupled enzymatic assays.

General Protocol (HPLC-based):

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl₂

-

5 mM ATP

-

5 mM Coenzyme A

-

5 mM Cyclohexane carboxylic acid

-

Purified enzyme extract

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C).

-

Time Points: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a stop solution (e.g., 10% formic acid).

-

Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (cyclohexane carboxylic acid) and the product (cyclohexanoyl-CoA). The elution of cyclohexanoyl-CoA can be monitored by UV absorbance, typically around 260 nm.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of dehydrogenases that act on acyl-CoA substrates, such as cyclohexanoyl-CoA dehydrogenase.

Principle: The reduction of an electron acceptor is monitored spectrophotometrically as the acyl-CoA is oxidized. Alternatively, the formation of the product can be monitored by HPLC.

General Protocol (Spectrophotometric):

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

0.1 mM Cyclohexanoyl-CoA (substrate)

-

An artificial electron acceptor (e.g., 0.1 mM ferricenium hexafluorophosphate)

-

Purified enzyme extract

-

-

Measurement: Initiate the reaction by adding the enzyme. Monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time (e.g., 340 nm for NAD⁺ reduction).

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Quantification of Cyclohexanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs from biological samples.

Principle: Cyclohexanoyl-CoA is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

General Protocol:

-

Extraction: Extract acyl-CoAs from cell pellets or tissues using a suitable solvent system, often a mixture of organic solvents and aqueous buffers (e.g., isopropanol/water/formic acid). It is crucial to keep samples cold to minimize degradation.

-

Chromatography: Separate the extracted metabolites using a C18 reverse-phase HPLC column with a gradient of two mobile phases (e.g., an aqueous phase with a weak acid like formic acid and an organic phase like acetonitrile).

-

Mass Spectrometry: Analyze the eluent from the HPLC using a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific transition from the precursor ion of cyclohexanoyl-CoA to a characteristic product ion.

-

Quantification: Quantify the amount of cyclohexanoyl-CoA by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard.

References

- 1. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, an enzyme characteristic of the anaerobic benzoate degradation pathway used by Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxycyclohexanecarboxyl Coenzyme A Dehydrogenase, an Enzyme Characteristic of the Anaerobic Benzoate Degradation Pathway Used by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexanecarboxyl-CoA Dehydrogenase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxyl-CoA dehydrogenase (EC 1.3.8.11) is a flavin adenine dinucleotide (FAD)-containing enzyme that plays a crucial role in the anaerobic metabolism of alicyclic compounds.[1][2][3] This enzyme catalyzes the α,β-dehydrogenation of cyclohexane-1-carbonyl-CoA to cyclohex-1-ene-1-carbonyl-CoA, a key step in both the degradation of cyclohexane carboxylic acid and the fermentation of aromatic compounds like benzoate and crotonate in certain anaerobic bacteria.[4][5] Its function is integral to cellular redox balancing and energy metabolism under anaerobic conditions. This guide provides an in-depth overview of the enzyme's function, metabolic significance, structural properties, and the experimental protocols used for its characterization.

Core Function and Metabolic Significance

Cyclohexanecarboxyl-CoA dehydrogenase is primarily involved in two key metabolic contexts in anaerobic bacteria:

-

Fermentation of Benzoate and Crotonate: In organisms like Syntrophus aciditrophicus, the enzyme is part of a pathway that leads to the production of cyclohexane carboxylate as a fermentation byproduct.[2][5] During the fermentation of benzoate or crotonate, the enzyme works in the reductive direction, contributing to the regeneration of NAD+ by converting cyclohex-1-ene-1-carboxyl-CoA to cyclohexanecarboxyl-CoA. This process is essential for maintaining the redox balance necessary for continued substrate fermentation.[2][5]

-

Anaerobic Degradation of Cyclohexane Carboxylic Acid (CHC): In bacteria such as Geobacter metallireducens, the enzyme functions in the oxidative direction as part of the CHC degradation pathway.[4][6][7] It catalyzes the initial dehydrogenation of cyclohexanecarboxyl-CoA, preparing the molecule for subsequent reactions that ultimately lead to ring cleavage and entry into central metabolism.[6][7]

The enzyme's activity links the metabolism of alicyclic compounds to the central benzoyl-CoA degradation pathway for aromatic compounds.[6][7]

Catalytic Reaction

The primary reaction catalyzed by cyclohexanecarboxyl-CoA dehydrogenase is the reversible 1,2-dehydrogenation of cyclohexane-1-carbonyl-CoA:

Cyclohexane-1-carbonyl-CoA + Oxidized [electron-transfer flavoprotein] ⇌ Cyclohex-1-ene-1-carbonyl-CoA + Reduced [electron-transfer flavoprotein] [4]

The enzyme utilizes FAD as a cofactor for this electron transfer.[2][3]

Metabolic Pathway

The following diagram illustrates the role of cyclohexanecarboxyl-CoA dehydrogenase in the context of benzoate fermentation in Syntrophus aciditrophicus.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyclohexane-1-carbonyl-CoA dehydrogenase(EC 1.3.8.11) - Creative Enzymes [creative-enzymes.com]

- 4. uniprot.org [uniprot.org]

- 5. Cyclohexanecarboxyl-coenzyme A (CoA) and cyclohex-1-ene-1-carboxyl-CoA dehydrogenases, two enzymes involved in the fermentation of benzoate and crotonate in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Nexus of Aromatic and Alicyclic Metabolism: A Technical Guide to the Benzoyl-CoA and Cyclohexanoyl-CoA Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate. This pathway converges with alicyclic metabolism through the formation and subsequent transformation of cyclohexanoyl-CoA derivatives. Understanding the intricate relationship between the benzoyl-CoA and cyclohexanoyl-CoA pathways is paramount for applications in bioremediation, biocatalysis, and drug development. This technical guide provides an in-depth exploration of the core enzymatic reactions, metabolic intermediates, and regulatory strategies that define this metabolic nexus. Detailed experimental protocols and comparative quantitative data are presented to facilitate further research and application.

Introduction

Under anoxic conditions, a diverse array of aromatic compounds, including pollutants and natural products, are channeled into a common catabolic funnel, the benzoyl-CoA pathway. The initial dearomatization of benzoyl-CoA marks the crucial transition from aromatic to alicyclic metabolism, leading to the formation of various cyclohexanoyl-CoA thioesters. The subsequent metabolism of these alicyclic intermediates varies among different anaerobic microorganisms, highlighting diverse evolutionary strategies for carbon and energy acquisition. This guide dissects the key enzymatic steps that bridge these two fundamental metabolic routes.

The Core Relationship: From Benzoyl-CoA to Cyclohexanoyl-CoA Derivatives

The central theme of the relationship between these pathways is the reductive dearomatization of benzoyl-CoA. This energetically challenging reaction is catalyzed by the key enzyme benzoyl-CoA reductase (BCR) .

Benzoyl-CoA Reductase: The Gateway Enzyme

BCR catalyzes the two-electron reduction of the aromatic ring of benzoyl-CoA, yielding cyclohexa-1,5-diene-1-carbonyl-CoA [1][2][3]. This reaction is a biological equivalent of the Birch reduction and requires a low-potential electron donor.[4] In facultative anaerobes like Thauera aromatica, this process is ATP-dependent, typically hydrolyzing two ATP molecules to drive the reaction forward[4][5]. In contrast, some obligate anaerobes, such as Geobacter metallireducens, possess an ATP-independent BCR, highlighting different energetic strategies.[6]

The product, cyclohexa-1,5-diene-1-carbonyl-CoA, is the pivotal intermediate that connects the benzoyl-CoA pathway to the downstream metabolism of cyclohexanoyl-CoA derivatives.

Divergent Downstream Pathways of Cyclohexanoyl-CoA Metabolism

Following the formation of cyclohexa-1,5-diene-1-carbonyl-CoA, anaerobic bacteria employ different strategies for its further metabolism. These variations represent a fascinating aspect of microbial metabolic diversity.

The Thauera aromatica Model: Hydration and Oxidation

In the denitrifying bacterium Thauera aromatica, the downstream pathway involves a series of hydration and oxidation steps.[3]

-

Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase adds a water molecule to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA .[3]

-

This intermediate is then oxidized by 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase .

The Rhodopseudomonas palustris Model: Further Reduction

The phototrophic bacterium Rhodopseudomonas palustris utilizes a different strategy, involving a further reduction of the dienoyl-CoA intermediate.[5]

-

Cyclohexa-1,5-diene-1-carbonyl-CoA is reduced to cyclohex-1-ene-1-carbonyl-CoA .

-

This is followed by hydration catalyzed by cyclohex-1-ene-1-carbonyl-CoA hydratase to yield 2-hydroxycyclohexane-1-carbonyl-CoA .

The Syntrophus aciditrophicus Model: A Reversible Pathway

In the syntrophically fermenting bacterium Syntrophus aciditrophicus, the pathway is reversible and involves dehydrogenases that can operate in both directions, linking benzoate fermentation to crotonate metabolism.[7][8] Key enzymes in this organism include cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase .[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the benzoyl-CoA and cyclohexanoyl-CoA pathways, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Benzoyl-CoA Reductases

| Organism | Enzyme Class | Km for Benzoyl-CoA (µM) | Vmax (µmol min-1 mg-1) | ATP Dependence | Reference |

| Thauera aromatica | Class I | ~30 | 0.8 | Yes | [4] |

| Geobacter metallireducens | Class II | 24 (for dienoyl-CoA) | 1.5 (reverse reaction) | No | [6] |

Table 2: Kinetic Parameters of Cyclohexanoyl-CoA Pathway Enzymes in Syntrophus aciditrophicus

| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |

| Cyclohexanecarboxyl-CoA Dehydrogenase | Cyclohexanecarboxyl-CoA | 50 | 12 | [7] |

| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | 30 | 9.5 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of these pathways.

Enzyme Assay for Benzoyl-CoA Reductase (T. aromatica)

Principle: The activity of the ATP-dependent benzoyl-CoA reductase is determined spectrophotometrically by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of benzoyl-CoA and ATP.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM MgCl₂.

-

Benzoyl-CoA solution: 10 mM in water.

-

ATP solution: 100 mM in water, pH 7.0.

-

Reduced Methyl Viologen: Prepared by adding a small amount of sodium dithionite to a 10 mM methyl viologen solution in the assay buffer until a stable blue color is achieved.

-

Enzyme preparation: Purified or cell-free extract of T. aromatica.

Procedure:

-

Prepare the reaction mixture in an anaerobic cuvette containing the assay buffer, ATP (final concentration 2 mM), and reduced methyl viologen.

-

Equilibrate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Start the measurement by adding benzoyl-CoA (final concentration 0.1 mM).

-

Monitor the decrease in absorbance at 600 nm (for methyl viologen oxidation).

-

Calculate the specific activity based on the molar extinction coefficient of reduced methyl viologen.

References

- 1. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus : Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes [periodicos.capes.gov.br]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pnas.org [pnas.org]

- 7. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclohexanecarboxyl-coenzyme A (CoA) and cyclohex-1-ene-1-carboxyl-CoA dehydrogenases, two enzymes involved in the fermentation of benzoate and crotonate in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesizing Cyclohexanoyl Coenzyme A for In Vitro Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the chemical synthesis of Cyclohexanoyl Coenzyme A (Cyclohexanoyl-CoA), a crucial intermediate in various metabolic pathways and a substrate for numerous enzymes. The synthesis of high-purity Cyclohexanoyl-CoA is essential for accurate and reproducible in vitro assays in drug discovery and metabolic research. This document outlines two established chemical synthesis methods, a comprehensive purification protocol, and methods for quantification.

Introduction

Cyclohexanoyl-CoA is the activated form of cyclohexanecarboxylic acid and plays a role in the anaerobic degradation of aromatic compounds and the biosynthesis of certain natural products.[1][2] Accurate investigation of enzymes that utilize or produce Cyclohexanoyl-CoA requires a reliable source of this substrate. While commercially available, in-house synthesis can provide a cost-effective and readily accessible supply for high-throughput screening and detailed enzymatic studies. The methods described herein are based on well-established procedures for the synthesis of acyl-CoA thioesters.[3]

Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis and purification of Cyclohexanoyl-CoA.

| Parameter | Method | Typical Value | Reference |

| Synthesis Yield | Mixed Carbonic Anhydride | 40-78% | [4] |

| Purity | HPLC | >95% | [4] |

| Purification Recovery | Solid-Phase Extraction | ~80% | [4] |

| Molar Extinction Coefficient (at 260 nm, pH 7.0) | Spectrophotometry | 16,400 M⁻¹cm⁻¹ | General value for CoA thioesters |

Experimental Protocols

Two primary methods for the chemical synthesis of Cyclohexanoyl-CoA are presented: the Mixed Carbonic Anhydride method and the Carbonyldiimidazole method.

Protocol 1: Synthesis of Cyclohexanoyl-CoA via the Mixed Carbonic Anhydride Method

This method involves the activation of cyclohexanecarboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with Coenzyme A.

Materials:

-

Cyclohexanecarboxylic acid

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

Coenzyme A (free acid or lithium salt)

-

Anhydrous Tetrahydrofuran (THF)

-

0.5 M Sodium bicarbonate solution

-

Dry nitrogen gas

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Activation of Cyclohexanecarboxylic Acid:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 10 µmol of cyclohexanecarboxylic acid in 500 µL of anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add 10 µmol of triethylamine and stir for 5 minutes.

-

Slowly add 10 µmol of ethyl chloroformate and stir the reaction mixture at 0°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

-

Reaction with Coenzyme A:

-

In a separate tube, dissolve 5 µmol of Coenzyme A in 500 µL of 0.5 M sodium bicarbonate solution.

-

Add the Coenzyme A solution to the mixed anhydride reaction mixture.

-

Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 1 hour with continuous stirring.

-

-

Quenching and Preparation for Purification:

-

After 1 hour, the reaction is complete. The solution can be directly subjected to purification. For long-term storage before purification, it is advisable to freeze the reaction mixture at -20°C or below.

-

Protocol 2: Synthesis of Cyclohexanoyl-CoA using 1,1'-Carbonyldiimidazole

This method utilizes 1,1'-carbonyldiimidazole to activate the carboxylic acid, forming a reactive acyl-imidazole intermediate.

Materials:

-

Cyclohexanecarboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Coenzyme A (free acid or lithium salt)

-

Anhydrous Tetrahydrofuran (THF)

-

0.5 M Sodium bicarbonate solution

-

Stir plate and stir bar

Procedure:

-

Activation of Cyclohexanecarboxylic Acid:

-

In a dry flask, dissolve 10 µmol of cyclohexanecarboxylic acid in 500 µL of anhydrous THF.

-

Add 12 µmol of 1,1'-carbonyldiimidazole and stir the mixture at room temperature for 15 minutes.

-

-

Reaction with Coenzyme A:

-

In a separate tube, dissolve 5 µmol of Coenzyme A in 500 µL of 0.5 M sodium bicarbonate solution.

-

Add the Coenzyme A solution to the activated cyclohexanecarboxylic acid mixture.

-

Stir the reaction at room temperature for 1 hour.

-

-

Preparation for Purification:

-

The reaction mixture is now ready for purification.

-

Purification of Cyclohexanoyl-CoA

The synthesized Cyclohexanoyl-CoA can be purified using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).

Materials:

-

C18 SPE cartridge

-

Methanol

-

Deionized water

-

0.1 M Potassium phosphate buffer, pH 7.0

-

Acetonitrile

-

HPLC system with a C18 column and UV detector

Procedure:

-

Solid-Phase Extraction (SPE):

-

Equilibrate a C18 SPE cartridge by washing with 5 mL of methanol followed by 10 mL of deionized water.

-

Load the crude reaction mixture onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove unreacted Coenzyme A and other water-soluble impurities.

-

Elute the Cyclohexanoyl-CoA with 5 mL of methanol.

-

Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator.

-

-

High-Performance Liquid Chromatography (HPLC):

-